molecular formula C6H3BrF2O2S B1651969 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride CAS No. 1373233-30-7

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B1651969
CAS No.: 1373233-30-7
M. Wt: 257.05
InChI Key: YQLURXSMDKDOKW-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrF2O2S. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is characterized by the presence of bromine, fluorine, and sulfonyl fluoride groups attached to a benzene ring, making it a valuable reagent in organic synthesis and pharmaceutical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-bromo-4-fluorobenzene. One common method includes the reaction of 3-bromo-4-fluorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfonate esters, and amides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated as a potential drug candidate for the treatment of cancer and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzenesulfonyl Chloride: Similar in structure but lacks the bromine atom.

    4-Fluorobenzyl Bromide: Contains a bromine atom but lacks the sulfonyl fluoride group.

    1-Bromo-3-fluorobenzene: Similar but lacks the sulfonyl fluoride group .

Uniqueness

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms along with the sulfonyl fluoride group. This combination of functional groups provides distinct reactivity and makes it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

3-bromo-4-fluorobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLURXSMDKDOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263358
Record name Benzenesulfonyl fluoride, 3-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-30-7
Record name Benzenesulfonyl fluoride, 3-bromo-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl fluoride, 3-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-fluorobenzene-1-sulfonyl fluoride
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